molecular formula C17H24N4O3 B2828263 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide CAS No. 2034268-49-8

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide

货号: B2828263
CAS 编号: 2034268-49-8
分子量: 332.404
InChI 键: KPALRAZAXIAWEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide is a synthetic chemical compound featuring a complex molecular architecture designed for advanced pharmacological and biochemical research. This reagent contains a cyclopenta[c]pyridazinone core, a scaffold noted in medicinal chemistry for its potential bioactivity, fused with a 2-oxopyrrolidine (gamma-lactam) moiety through a propanamide linker . The specific structural combination suggests potential for investigation as a key intermediate in the synthesis of novel therapeutic agents or as a tool compound for probing biological pathways. Its molecular formula is C14H15N5O2, with a calculated molecular weight of 285.30 g/mol . Researchers may explore its applicability in areas such as enzyme inhibition, receptor binding studies, and cellular signaling pathway analysis. The presence of the 2-oxopyrrolidine group, a structure found in various bioactive molecules and nootropic agents, indicates potential research directions in neurology and cognitive science . This product is supplied with high-quality standards for use in non-clinical laboratory settings. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

属性

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(21-16(23)11-13-5-2-6-14(13)19-21)17(24)18-8-4-10-20-9-3-7-15(20)22/h11-12H,2-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPALRAZAXIAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1CCCC1=O)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyridazin ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyrrolidinone moiety: This is achieved through a nucleophilic substitution reaction, where the pyrrolidinone group is introduced to the cyclopenta[c]pyridazin ring.

    Final coupling reaction: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

The compound N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide is a complex organic compound featuring a cyclopenta[c]pyridazine moiety and a phenylacetamide group. It has potential applications in medicinal chemistry because of its structural attributes, particularly the tetrahydro-cyclopenta[c]pyridazine structure, which may interact with biological targets.

Potential applications of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide in scientific research:

  • Interaction studies These studies should focus on the compound's binding affinity to target proteins or enzymes. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations can offer insight into its interaction profiles. Understanding these interactions is crucial to understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural features with N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide. Examples of similar compounds include:

  • Pirfenidone and pyridone analogs Formulations of pirfenidone or pyridone analog compounds can be used for aerosol administration to prevent or treat various fibrotic and inflammatory diseases, including those associated with the lung, heart, kidney, liver, eye, and central nervous system .
  • 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide This compound has a molecular formula of C17H20N4O2S and a molecular weight of 344.43.
  • 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide This compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol .

作用机制

The mechanism of action of 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

3-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[C]pyridazin-2-yl)propanoic acid

  • Core Structure: Shares the cyclopenta[c]pyridazinone moiety but lacks the propanamide-pyrrolidinone side chain, instead featuring a propanoic acid group.
  • Molecular Weight : 208.21 g/mol (simpler structure).
  • Purity : ≥95% (industrial standard for lab use).
  • Applications: Propanoic acid derivatives are often intermediates for further functionalization, suggesting the target compound could be a bioactive derivative of this scaffold .

Pyrrolidinone-Containing Derivatives

3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)

  • Structure: Contains a pyrrolidinone group linked to a cyanoacetamide, synthesized via ethanol/piperidine-mediated condensation.
  • Key Differences: The cyano group (vs. propanamide in the target compound) reduces steric bulk but may decrease metabolic stability.
  • Bioactivity : Such derivatives are often evaluated as enzyme inhibitors (e.g., proteases or kinases) due to nitrile’s electrophilic character .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Structure : Imidazopyridine core with ester and nitrophenyl substituents.
  • Physical Properties : Melting point 243–245°C, molecular weight ~551 g/mol (higher due to nitro and ester groups).
  • Synthesis : One-pot two-step reaction with 55% yield, indicating moderate scalability.

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d)

  • Structure : Similar to 1l but with a benzyl substituent.
  • Physical Properties : Melting point 215–217°C, 55% purity.
  • Key Differences: Bulkier benzyl group may enhance lipophilicity but reduce aqueous solubility compared to the target compound’s pyrrolidinone side chain .

Comparative Analysis Table

Property Target Compound 3a 1l 2d Propanoic Acid Derivative
Core Structure Cyclopenta[c]pyridazinone Coumarin derivative Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine Cyclopenta[c]pyridazinone
Key Substituents Propanamide-pyrrolidinone Pyrrolidinone-cyanoacetamide Diethyl dicarboxylate, nitrophenyl Diethyl dicarboxylate, benzyl Propanoic acid
Molecular Weight ~350–400 g/mol (estimated) ~180–200 g/mol ~551 g/mol ~537 g/mol 208.21 g/mol
Melting Point Not reported Not reported 243–245°C 215–217°C Not reported
Bioactivity Hypothesized enzyme/receptor modulation Potential enzyme inhibition Antimicrobial/photoactive candidate Antimicrobial/photoactive candidate Intermediate for functionalization
Synthetic Yield Not reported Moderate (scheme-dependent) 51% 55% Industrially available (≥95% purity)

Key Differentiators and Implications

Core Heterocycle: The cyclopenta[c]pyridazinone core in the target compound offers rigidity and metabolic stability, contrasting with the imidazopyridine cores in 1l and 2d, which may confer redox activity .

Side Chain Chemistry: The propanamide-pyrrolidinone side chain enhances hydrogen-bonding capacity and solubility compared to the nitro/ester groups in 1l/2d, which are more lipophilic .

Synthetic Feasibility: Industrial availability of the propanoic acid precursor () suggests the target compound could be synthesized at scale, whereas 1l and 2d require multi-step protocols with moderate yields .

生物活性

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique cyclopenta[c]pyridazine core combined with a pyrrolidine moiety. This structural combination may influence its interaction with biological targets and its overall pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structural features to 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide exhibit significant anticancer activity. For instance, derivatives of tetrahydro-cyclopenta[c]pyridazine have shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary studies suggest that compounds containing the cyclopenta[c]pyridazine structure may possess antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in the development of new antimicrobial agents .

The biological activity of the compound is likely mediated through specific interactions with molecular targets such as enzymes or receptors. For example, the presence of carbonyl groups in its structure can facilitate binding to active sites of target proteins, potentially leading to inhibition or modulation of enzymatic activity .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of related compounds, researchers found that tetrahydro-cyclopenta[c]pyridazine derivatives significantly reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of similar compounds against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against S. aureus and E. coli, suggesting promising applications in treating bacterial infections .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
1-Amino-3-oxo-naphthyridineNaphthyridine moietyAntimicrobial
3-Oxoalkenyl phenylacetamidesSimilar carbonyl functionalityAnticancer
Pyridazinone derivativesRelated heterocyclic structureAntiviral

常见问题

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step routes, including cyclization of the cyclopenta[c]pyridazinone core, amide coupling, and functionalization of the pyrrolidinone side chain. Key steps require precise control of temperature (e.g., 0–5°C for nitrile formation) and pH to prevent side reactions. Purification often employs chromatography (e.g., HPLC) to isolate intermediates . Optimization involves iterative testing of solvent systems (e.g., DMSO or acetonitrile) and catalysts (e.g., palladium for coupling reactions) to improve yield and purity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify hydrogen/carbon environments, confirming ring fusion patterns and substituent positions. For example, cyclopenta[c]pyridazinone protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed vs. calculated m/z) and fragmentation patterns to confirm functional groups .
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (e.g., 1700–1750 cm⁻¹ for lactams) and amide bonds .

Q. How do structural features influence its biological activity?

The bicyclic cyclopenta[c]pyridazinone core provides rigidity for target binding, while the pyrrolidinone side chain enhances solubility and hydrogen-bonding potential. Modifications to the propyl linker (e.g., introducing polar groups) can improve pharmacokinetics. Preliminary SAR studies suggest that substituents on the pyridazine ring impact antimicrobial potency .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize synthesis and resolve data variability?

Apply factorial designs to systematically test variables (e.g., temperature, solvent ratios, catalyst loading). For example, a 2³ factorial design can identify interactions between pH, reaction time, and temperature. Statistical tools (ANOVA) quantify parameter significance, reducing experimental runs by 30–50% while maintaining robustness . Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions .

Q. What computational methods enhance synthesis pathway design?

Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. Tools like ICReDD’s reaction path search algorithms prioritize energetically favorable pathways, reducing trial-and-error experimentation. Molecular docking can pre-screen derivatives for target affinity (e.g., cyclooxygenase-2 inhibition) before synthesis .

Q. How do stability studies under varying pH and temperature guide formulation?

Conduct accelerated degradation studies:

  • pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The lactam ring is prone to hydrolysis under alkaline conditions (pH > 10) .
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >200°C for solid-state stability). Lyophilization improves long-term storage for hygroscopic derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Curves: Standardize assays (e.g., MIC for antimicrobial studies) across labs to control for potency variability .
  • Target Validation: Use CRISPR knockout models to confirm specificity. For example, if a study reports anticancer activity but another shows no effect, validate target engagement (e.g., kinase inhibition) via Western blot .
  • Meta-Analysis: Apply Bayesian statistics to aggregate data from conflicting studies, weighting results by sample size and assay reliability .

Methodological Guidance Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (nitrile step)Avoids byproducts
SolventDMF/THF (1:1 v/v)Enhances solubility
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes coupling efficiency

Q. Table 2: Analytical Data Interpretation

TechniqueCritical Peaks/DataStructural Insight
1H NMRδ 3.2 ppm (pyrrolidinone CH₂)Confirms side-chain integrity
HRMS[M+H]+ m/z 432.1890Validates molecular formula
IR1720 cm⁻¹ (C=O stretch)Confirms lactam/amide bonds

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。